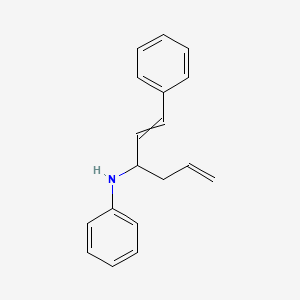![molecular formula C28H52Si5 B15161933 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] CAS No. 146063-23-2](/img/structure/B15161933.png)
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is a complex organosilicon compound with the molecular formula C28H52Si5. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to organic groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] typically involves the reaction of silane precursors with organic compounds under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl groups in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines can react with the vinyl groups in the presence of a catalyst, such as palladium or nickel complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. In biological systems, it may interact with cellular components, influencing processes such as cell adhesion and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar structure but different functional groups.
Tetrakis(dimethylsilyl)methane: A compound with a central carbon atom bonded to four silicon atoms, each with two methyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to three methyl groups each.
Uniqueness
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is unique due to its multiple vinyl groups, which provide sites for further chemical modification. This makes it a versatile building block for the synthesis of complex organosilicon materials with tailored properties.
Propriétés
Numéro CAS |
146063-23-2 |
|---|---|
Formule moléculaire |
C28H52Si5 |
Poids moléculaire |
529.1 g/mol |
Nom IUPAC |
tetrakis[2-[bis(ethenyl)-methylsilyl]ethyl]silane |
InChI |
InChI=1S/C28H52Si5/c1-13-29(9,14-2)21-25-33(26-22-30(10,15-3)16-4,27-23-31(11,17-5)18-6)28-24-32(12,19-7)20-8/h13-20H,1-8,21-28H2,9-12H3 |
Clé InChI |
MSLKEHBNVCXWJX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC[Si](CC[Si](C)(C=C)C=C)(CC[Si](C)(C=C)C=C)CC[Si](C)(C=C)C=C)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


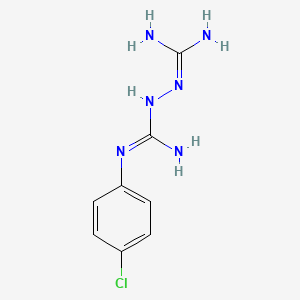
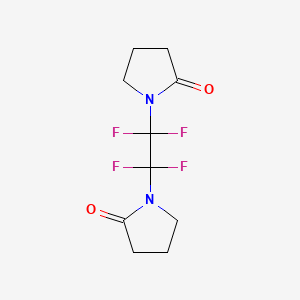


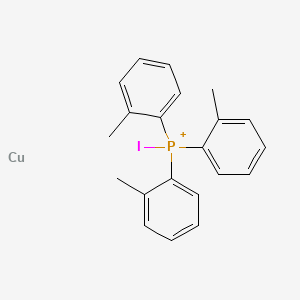
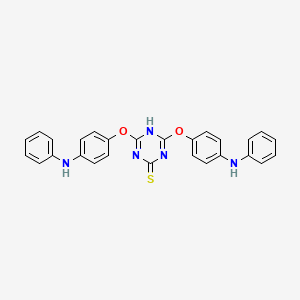
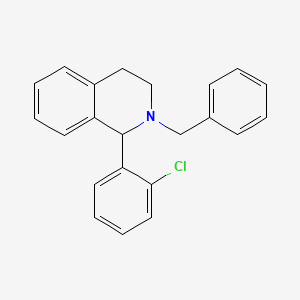
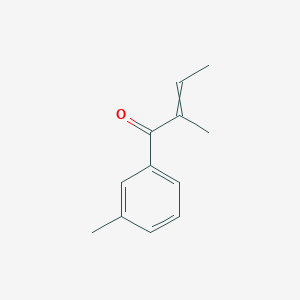
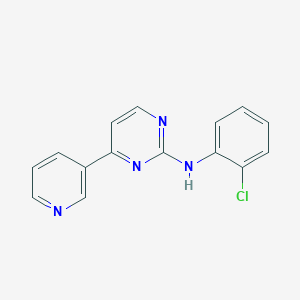
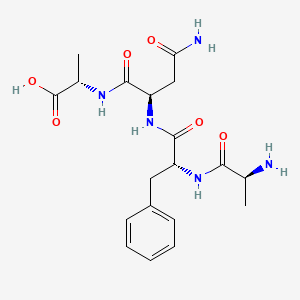
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
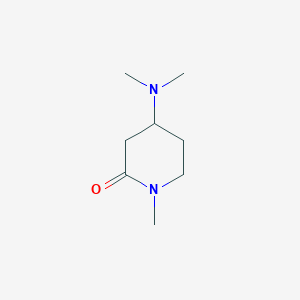
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
